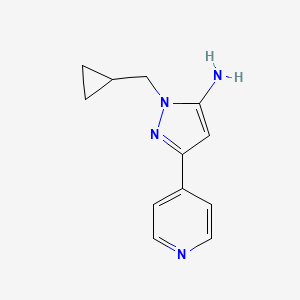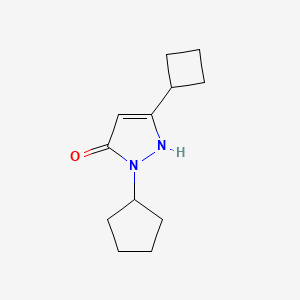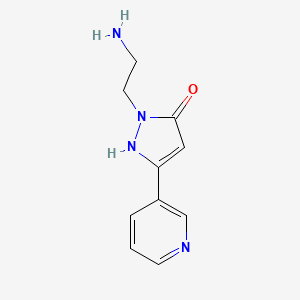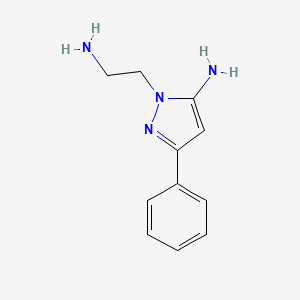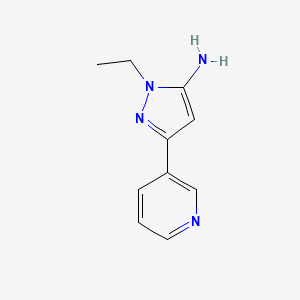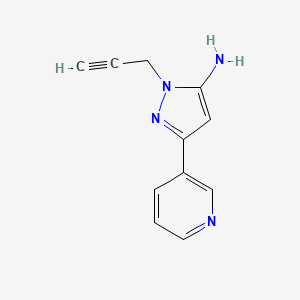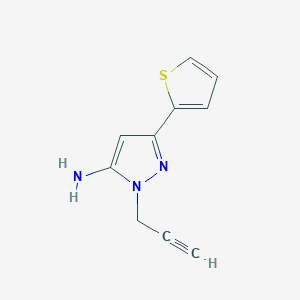
2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetonitrile
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, NMR spectroscopy can provide information about the number and type of atoms in the molecule, their connectivity, and their spatial arrangement .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including nucleophilic substitution, electrophilic substitution, and redox reactions . The specific reactions would depend on the other functional groups present in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined through various experimental techniques. These properties are influenced by the compound’s molecular structure .Wissenschaftliche Forschungsanwendungen
Fluorescent Sensing and Ligand Properties
- Fluorescent Sensing : Certain hydroxypyrazole-based ligands related to this compound have been studied for their ability to act as fluorescent sensors. These ligands can coordinate with Zn(II) ions, displaying large Stokes shifts in their emission spectra. Particularly, one ligand exhibited a unique double emission, suggesting its utility as a ratiometric fluorescent sensor for Zn(II) ions (Formica et al., 2018).
Organic Synthesis and Heterocycle Formation
Nitrogen Heterocycles Precursor : A study revealed that (tert-Butyl-NNO-azoxy)acetonitrile serves as a useful precursor for synthesizing a variety of nitrogen heterocycles. This compound could be obtained through a novel one-step reduction process of an oxime group to a methylene unit, presenting a new pathway for tetrazole ring construction (Klenov et al., 2016).
Protecting Group for Pyrazoles : The compound tert-Butyl-3-methyl-1H-pyrazol-5-amine has been investigated for its role as a protecting group in pyrazole chemistry, simplifying the preparation process and enhancing safety and waste disposal methods in organic syntheses (Pollock & Cole, 2014).
Material Science and Polymerization
- Copolymerization Catalysts : Zinc(II) carboxylate complexes derived from pyrazolyl compounds, including derivatives of the compound , have been explored as catalysts for the copolymerization of CO2 and cyclohexene oxide. These complexes demonstrate effective catalytic activity under mild conditions, contributing to the development of environmentally friendly polymerization processes (Matiwane et al., 2020).
Supramolecular Chemistry
- Inclusion Compounds Formation : Research on tetraaminothiacalixarenes, which are structurally related to the compound of interest, has unveiled unique inclusion behaviors towards small organic molecules. This highlights the compound's potential in creating novel supramolecular structures with specific host-guest interactions (Morohashi et al., 2013).
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with tert-butyl groups have been shown to undergo hydroxylation reactions . This process involves the use of a highly electrophilic catalyst that activates hydrogen peroxide to generate a powerful manganese-oxo species that effectively oxidizes tert-butyl C H bonds . This could potentially be a part of the interaction of 2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetonitrile with its targets.
Biochemical Pathways
It’s worth noting that acetonitrile, a component of the compound, can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile . This suggests that 2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetonitrile could potentially participate in a variety of organic reactions, affecting various biochemical pathways.
Result of Action
Compounds with similar structures, such as phenolic antioxidants like tert-butylhydroquinone (tbhq), have been shown to suppress processes that lead to neuroinflammation and oxidative stress . This suggests that 2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetonitrile could potentially have similar effects.
Action Environment
The action, efficacy, and stability of 2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetonitrile can be influenced by various environmental factors. For instance, the presence of a strong hydrogen bond donor solvent can enhance the catalytic activity of certain compounds . Additionally, the compound’s stability and reactivity can be affected by factors such as temperature, pH, and the presence of other substances in the environment .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(5-tert-butyl-3-oxo-1H-pyrazol-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-9(2,3)7-6-8(13)12(11-7)5-4-10/h6,11H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHELDUSVFHWWFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)N(N1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



